molecular formula C17H17N3OS B11494693 N-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-N,N'-diphenylurea

N-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-N,N'-diphenylurea

Cat. No.: B11494693
M. Wt: 311.4 g/mol
InChI Key: HSBQNSJYZKDWEL-UHFFFAOYSA-N
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Description

3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1,3-DIPHENYLUREA is a compound with a complex structure that includes a thiazole ring, a urea group, and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1,3-DIPHENYLUREA typically involves the reaction of 5-methyl-4,5-dihydro-1,3-thiazole-2-amine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1,3-DIPHENYLUREA can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1,3-DIPHENYLUREA has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It may exhibit pharmacological properties, making it a candidate for therapeutic applications.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1,3-DIPHENYLUREA involves its interaction with specific molecular targets. The thiazole ring and urea group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)benzamide
  • Diethyl 2-{[3-chloro-4-fluoro(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)anilino]methylidene}malonate

Uniqueness

3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1,3-DIPHENYLUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiazole ring and the urea group allows for diverse interactions with various molecular targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C17H17N3OS

Molecular Weight

311.4 g/mol

IUPAC Name

1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1,3-diphenylurea

InChI

InChI=1S/C17H17N3OS/c1-13-12-18-17(22-13)20(15-10-6-3-7-11-15)16(21)19-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,19,21)

InChI Key

HSBQNSJYZKDWEL-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(S1)N(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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